

# Venadaparib Hydrochloride: A Technical Guide to Physicochemical Properties

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Compound of Interest		
Compound Name:	Venadaparib hydrochloride	
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### Introduction

Venadaparib, also known as IDX-1197, is a potent, selective, and orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] As a hydrochloride salt, Venadaparib (CAS: 1681020-60-9) is under investigation for the treatment of solid tumors, particularly those with homologous recombination deficiencies (HRD), such as BRCA1/2 mutations.[4][5] Its mechanism of action relies on inducing synthetic lethality in cancer cells by preventing the repair of DNA single-strand breaks (SSBs), which leads to the accumulation of cytotoxic double-strand breaks (DSBs).[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of **Venadaparib hydrochloride**, details the experimental protocols for their determination, and illustrates its mechanism of action.

# **Physicochemical Properties**

The fundamental physicochemical characteristics of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. The properties of **Venadaparib hydrochloride** are summarized below.



Property	Value	Source
IUPAC Name	4-(3-(3- ((cyclopropylamino)methyl)aze tidine-1-carbonyl)-4- fluorobenzyl)phthalazin-1(2H)- one hydrochloride	[5]
Chemical Formula	C23H24CIFN4O2	[5]
Molecular Weight	442.92 g/mol	[5]
CAS Number	1681020-60-9	[4][5]
Solubility	Free Base:- In DMSO: 81 mg/mL (199.28 mM)- In Ethanol: 5 mg/mL (12.3 mM)- In Water: InsolubleHydrochloride Salt:- Aqueous: Described as having "high solubility"	[1][7]
Melting Point	Data not publicly available	
рКа	Data not publicly available	_
logP (Octanol/Water)	2.3 (Computed for free base, XLogP3-AA)	[6]

# Mechanism of Action: PARP Inhibition and Synthetic Lethality

Venadaparib exerts its anticancer effects by targeting the DNA damage response (DDR) pathway. It specifically inhibits PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][6] In normal cells, if SSBs are not repaired, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous Recombination (HR) pathway.



However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), DSBs cannot be efficiently repaired. By inhibiting PARP with Venadaparib, the accumulation of unrepaired SSBs leads to an increase in DSBs. The cell's inability to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[1][5]

Caption: Venadaparib inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.

# **Experimental Protocols**

The determination of physicochemical properties requires standardized and reproducible experimental methods. Below are detailed protocols for key parameters.

# **Solubility Determination (Shake-Flask Method)**

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

#### Methodology:

- Preparation: An excess amount of Venadaparib hydrochloride is added to a known volume
  of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values) in a
  sealed container.
- Equilibration: The resulting suspension is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved drug.
- Phase Separation: The undissolved solid is separated from the solution via centrifugation and/or filtration (using a filter that does not adsorb the compound).
- Quantification: The concentration of **Venadaparib hydrochloride** in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.





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Caption: Workflow for the shake-flask method of solubility determination.

## **Melting Point Determination**

The melting point provides information on purity and identity. The capillary method is a standard pharmacopeial technique.

#### Methodology:

- Sample Preparation: A small amount of finely powdered, dry Venadaparib hydrochloride is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Initial Heating: The capillary tube is placed in a heating block apparatus. The temperature is
  raised rapidly to approximately 15-20°C below the expected melting point.
- Final Heating: The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point) are recorded as the melting range.[8] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.[8]



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Caption: Workflow for melting point determination using the capillary method.

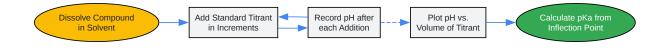
# pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pH values, which affects solubility, absorption, and receptor binding.



### Methodology:

- Solution Preparation: A precise amount of **Venadaparib hydrochloride** is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with limited aqueous solubility, to create a solution of known concentration.
- Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized titrant (e.g., NaOH for an acidic drug, or HCl for a basic drug) is added in small, precise increments using a micro-burette.
- Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
- Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve (the inflection point).



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Caption: Workflow for pKa determination via potentiometric titration.

## logP Determination (Shake-Flask HPLC Method)

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

#### Methodology:

• Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4) are mixed and allowed to pre-saturate each other for at least 24 hours.



- Partitioning: A small amount of Venadaparib is dissolved in one of the phases (or a stock solution is added). The mixture is then shaken vigorously to facilitate partitioning between the n-octanol and aqueous layers.
- Equilibration: The mixture is left undisturbed or centrifuged to allow for complete separation of the two phases.
- Sampling: A precise aliquot is carefully removed from both the n-octanol and the aqueous layers.
- Quantification: The concentration of the compound in each phase is determined by HPLC.[9]
   The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
   phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this
   value.[9]



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Caption: Workflow for logP determination via the shake-flask HPLC method.

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